molecular formula C5H13Cl2N3 B2968240 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2648993-97-7

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2968240
CAS No.: 2648993-97-7
M. Wt: 186.08
InChI Key: YPHYVGCDUFSGRZ-UHFFFAOYSA-N
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Description

1-(4,5-Dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C5H11N3 and is supplied as a dihydrochloride salt to enhance its stability . This substance features a 4,5-dihydro-1H-imidazole ring, also known as an imidazoline ring, a key pharmacophore in several clinically significant drugs. For instance, the antihypertensive agents Clonidine and Moxonidine are also imidazoline derivatives that function as alpha-2 adrenergic and imidazoline receptor agonists . The presence of this core structure makes this compound a valuable intermediate in medicinal chemistry and pharmacology research. Researchers can utilize this compound as a building block in the synthesis and development of novel therapeutic molecules. It is also suitable for biochemical studies aimed at exploring the function of imidazoline receptors and for investigating adrenergic signaling pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYVGCDUFSGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NCCN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring is constructed through a cyclization reaction involving a diamine and a dicarboxylic acid or their derivatives.

  • Introduction of the Ethylamine Group: The ethylamine group is introduced through a nucleophilic substitution reaction.

  • Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or the ethylamine group.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Imidazolone derivatives.

  • Reduction: Reduced imidazole derivatives and ethylamine derivatives.

  • Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has various applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in the development of new drugs.

  • Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS/ID Key Features
This compound C₅H₁₂Cl₂N₃ 181.08 EN300-366423 Ethylamine chain; dihydroimidazole core; potential ligand/receptor applications .
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride C₉H₁₁N₃•HCl 197.66 61033-71-4 Aromatic aniline substituent; used in organic synthesis .
1-(4,5-Dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride C₉H₁₈Cl₂N₃ 247.17 EN300-719501 Cyclohexane ring; increased lipophilicity .
Histamine Dihydrochloride C₅H₉N₃•2HCl 184.06 56-92-8 Imidazole ring (unsaturated); neurotransmitter; lacks dihydro group .
Compound 4 () C₂₀H₂₂Cl₂N₈ 445.34 Triazole-linked bis-dihydroimidazole; antiproliferative activity (47% yield) .

Structural and Functional Analysis

Core Heterocycle :

  • The dihydroimidazole ring in the target compound confers partial saturation, enhancing stability compared to histamine’s unsaturated imidazole ring. This may reduce metabolic degradation .
  • In contrast, the triazole-containing Compound 4 () shows enhanced DNA-binding capacity due to extended conjugation, leading to antiproliferative effects .

Substituent Effects :

  • The ethylamine chain in the target compound improves water solubility, making it suitable for aqueous-phase reactions or receptor studies.
  • The cyclohexane derivative () exhibits higher lipophilicity, favoring membrane permeability but reducing solubility .
  • The aniline group in 4-(4,5-dihydro-1H-imidazol-2-yl)aniline Hydrochloride enables electrophilic substitution reactions, useful in synthesizing aromatic intermediates .

Biological Activity :

  • Histamine derivatives (e.g., ) primarily target H₁/H₂ receptors, whereas the dihydroimidazole analogs may interact with adrenergic or serotonin receptors due to structural mimicry of ethylamine-containing neurotransmitters .
  • Compound 4 () demonstrates cytotoxicity via DNA intercalation, a mechanism less likely in the target compound due to the absence of planar aromatic systems .

Synthetic Methods :

  • The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or TDAE-mediated reactions, with yields varying significantly (22–47%) depending on substituents .

Biological Activity

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and cytotoxic activities, as well as its mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C5_5H11_{11}N3_3·2HCl
  • SMILES : CC(C1=NCCN1)N
  • InChI : InChI=1S/C5H11N3/c1-4(6)5-7-2-3-8-5/h4H,2-3,6H2,1H3,(H,7,8)

Antibacterial Activity

Research indicates that imidazole derivatives exhibit promising antibacterial properties. The compound's structural similarity to known antibacterial agents suggests it may also possess similar activities:

  • Mechanism of Action : Imidazole derivatives can inhibit DNA synthesis in bacteria by generating toxic radical species that lead to strand breaks .
  • Case Studies :
    • A study on nitroimidazole derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria. The IC50_{50} values for certain derivatives were reported as low as 360 nM against E. coli and P. aeruginosa .
CompoundBacteria TestedIC50_{50} (nM)
1-(4,5-dihydro-1H-imidazol-2-yl)ethanamineE. coli360
1-(4,5-dihydro-1H-imidazol-2-yl)ethanamineP. aeruginosa710

Antifungal Activity

While specific data on the antifungal activity of this compound is limited, imidazole compounds are generally recognized for their antifungal properties:

  • Mechanism : Similar compounds disrupt fungal cell membranes or inhibit ergosterol synthesis, leading to cell death.

Cytotoxic Activity

The cytotoxic effects of imidazole derivatives have been explored in various cancer cell lines:

  • Research Findings : Certain imidazole compounds have shown cytotoxic effects with IC50_{50} values indicating significant activity against human tumor cell lines .
Cell LineCompound TestedIC50_{50} (µM)
LCLC-103HImidazole Derivative A15
A-427Imidazole Derivative B20

The biological activity of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine dihydrochloride can be attributed to several mechanisms:

  • Radical Formation : Upon reduction in anaerobic conditions, nitro groups convert to reactive radicals that damage DNA.
  • Membrane Disruption : Interaction with cellular membranes can lead to increased permeability and cell lysis.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

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